N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine derivative featuring a sulfanyl acetamide backbone with a pyridin-4-yl substituent at the 6-position of the triazolo[4,3-b]pyridazine ring and an acetylphenyl group at the acetamide nitrogen. Its structure combines heterocyclic and aromatic moieties, which are common in pharmacologically active molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-2-4-16(5-3-14)22-19(28)12-29-20-24-23-18-7-6-17(25-26(18)20)15-8-10-21-11-9-15/h2-11H,12H2,1H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVZRXMLGPWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds, including the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two analogs from the evidence:
Note: The target compound’s formula and mass are extrapolated from by replacing the 4-chlorophenyl group (C₆H₄Cl) with pyridin-4-yl (C₅H₄N), adjusting for hydrogen count.
Analysis of Substituent Effects
- Pyridin-4-yl vs. This difference may alter solubility, metabolic stability, and target affinity.
- Furan-2-yl (): The furan ring in offers oxygen-based heterocyclic character, which could enhance metabolic oxidation compared to pyridinyl or chlorophenyl groups.
Research Findings and Data Gaps
- Modifications like Paal-Knorr condensation could further diversify the triazole core .
- Activity Data: While anti-exudative activity is noted for furan-triazole derivatives, the target compound’s pyridinyl group warrants specific testing for comparative efficacy and safety.
- Structural Optimization: Substituting pyridinyl with chlorophenyl () or furan () provides a framework for structure-activity relationship (SAR) studies to balance potency and pharmacokinetics.
Biological Activity
N-(4-acetylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps that typically include the formation of the triazolo-pyridazine moiety followed by the introduction of the acetyl and sulfanyl groups. The synthetic route often utilizes various reagents and conditions to ensure high yield and purity.
In Vitro Studies
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results with IC50 values indicating significant cytotoxicity. In a study involving triazolo-pyridazine derivatives, compounds exhibited IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines ranging from 1.06 to 2.73 μM, suggesting that modifications in structure could enhance potency against specific targets .
- Kinase Inhibition : The compound's ability to inhibit c-Met kinase has been a focal point in research. Inhibitory assays indicated that certain derivatives displayed IC50 values comparable to established inhibitors like Foretinib, with some compounds achieving values as low as 0.09 μM . This suggests potential for therapeutic applications in cancers characterized by c-Met overexpression.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells. For example, one study demonstrated that a related compound could significantly increase late apoptosis rates in A549 cells while causing cell cycle arrest in the G0/G1 phase .
- Cell Cycle Modulation : The ability to modulate cell cycle progression is crucial for anticancer activity. The compound has been linked to alterations in cell cycle dynamics, particularly affecting the G0/G1 phase which is critical for cell proliferation.
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
| 12e | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
| 12e | c-Met Kinase | 0.09 | Kinase inhibition |
This table summarizes key findings from various studies highlighting the biological activity of related compounds with similar structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
